molecular formula C14H10ClN5O B2836978 N-(3-chlorophenyl)-3-(tetrazol-1-yl)benzamide CAS No. 557779-46-1

N-(3-chlorophenyl)-3-(tetrazol-1-yl)benzamide

Cat. No. B2836978
CAS RN: 557779-46-1
M. Wt: 299.72
InChI Key: TXSJBGXNVLOFSQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(tetrazol-1-yl)benzamide, also known as BAY 38-7271, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole-containing compounds, which have been shown to have a wide range of biological activities. BAY 38-7271 has been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • A method for preparing derivatives like N-(benzoselenophen-3-yl)benzamide, which may share structural similarities with N-(3-chlorophenyl)-3-(tetrazol-1-yl)benzamide, has been developed, confirming the molecular structures via X-ray structural analysis (Arsenyan et al., 2013).

Applications in Polymerization

  • Grafting of polyacrylamide on cotton fabrics using photo-active moieties like benzophenone, which could relate to benzamide derivatives, was achieved with UV irradiation. This process showed significant antibacterial abilities due to active chlorine contents (Hong et al., 2009).

Structural Characterization

  • Studies on compounds like N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide offer insights into molecular structure and interactions, which can be relevant for understanding similar compounds like N-(3-chlorophenyl)-3-(tetrazol-1-yl)benzamide (Kant et al., 2012).

Anticancer Research

  • Design and synthesis of substituted benzamides have been explored for anticancer activity. This could provide a framework for similar research on N-(3-chlorophenyl)-3-(tetrazol-1-yl)benzamide (Ravinaik et al., 2021).

Molecular Docking Studies

  • Molecular interaction studies of compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide can provide insights into the binding interactions of related compounds (Shim et al., 2002).

Synthesis of Derivatives

  • Synthesis of various benzamide derivatives, including those with tetrazole, has been a focus for potential biological agents. Such studies might be relevant for the synthesis and application of N-(3-chlorophenyl)-3-(tetrazol-1-yl)benzamide (Talupur et al., 2021).

properties

IUPAC Name

N-(3-chlorophenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-11-4-2-5-12(8-11)17-14(21)10-3-1-6-13(7-10)20-9-16-18-19-20/h1-9H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSJBGXNVLOFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide

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